3,9-Dimethylundecane
Description
Structure
3D Structure
Properties
CAS No. |
17301-31-4 |
|---|---|
Molecular Formula |
C13H28 |
Molecular Weight |
184.36 g/mol |
IUPAC Name |
3,9-dimethylundecane |
InChI |
InChI=1S/C13H28/c1-5-12(3)10-8-7-9-11-13(4)6-2/h12-13H,5-11H2,1-4H3 |
InChI Key |
HHEVJJIJTUVLTQ-UHFFFAOYSA-N |
SMILES |
CCC(C)CCCCCC(C)CC |
Canonical SMILES |
CCC(C)CCCCCC(C)CC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3,9 Dimethylundecane and Its Analogs
Strategies for Branched Alkane Synthesis
The synthesis of complex, branched alkanes such as 3,9-dimethylundecane (C13H28) necessitates robust and selective methods for carbon-carbon bond formation. researchgate.net General strategies revolve around constructing the main carbon backbone and introducing branches at specific locations through reactions like alkylation and coupling.
Alkylation Reactions in the Context of this compound Production
Alkylation reactions are fundamental to introducing the methyl groups at the C3 and C9 positions of the undecane (B72203) chain. A prominent method involves the use of Grignard reagents (organomagnesium halides). byjus.com These reagents, with the general formula R-Mg-X, act as potent nucleophiles, capable of attacking electrophilic carbon centers. unacademy.comlibretexts.org For instance, a Grignard reagent can be prepared from an alkyl halide and magnesium metal, typically in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). unacademy.comlibretexts.org
In a hypothetical synthesis of this compound, one could envision a multi-step process where a di-Grignard reagent is formed from a dihaloalkane and then reacted with appropriate alkylating agents. More practically, a Grignard reagent such as sec-butylmagnesium bromide could be used to open an epoxide or react with an alkyl halide that forms part of the undecane backbone. The reaction of Grignard reagents with ketones or aldehydes, followed by dehydration and hydrogenation, also provides a pathway to branched alkanes. organic-chemistry.org
Coupling Reactions for Undecane Backbone Construction
Coupling reactions are essential for assembling the undecane backbone from smaller, more readily available precursors. These reactions create new carbon-carbon bonds, often by joining two organic fragments. libretexts.org
One of the most effective methods for synthesizing unsymmetrical alkanes is the Corey-House synthesis, which utilizes lithium dialkylcuprates, also known as Gilman reagents (R₂CuLi). libretexts.orgchemistrysteps.com These organocopper reagents are prepared by reacting an alkyllithium compound with a copper(I) salt, such as copper(I) iodide. chemistrysteps.comyoutube.com Gilman reagents are particularly valuable because they undergo coupling reactions with a wide range of organohalides, including primary, vinyl, and aryl halides. chemistrysteps.comyoutube.com
To construct this compound, one could couple a Gilman reagent derived from a branched alkyl halide with another suitable alkyl halide. For example, the reaction of lithium di(sec-butyl)cuprate with 1,5-dibromopentane (B145557) would theoretically yield this compound. This approach offers precise control over the final structure by carefully selecting the coupling partners.
| Reagent Type | General Formula | Key Application in Synthesis | Strengths | Limitations |
|---|---|---|---|---|
| Grignard Reagent | R-Mg-X | Alkylation of carbonyls, epoxides; formation of C-C bonds. masterorganicchemistry.com | Easily prepared from 1°, 2°, and 3° alkyl halides. unacademy.com Highly reactive nucleophile. libretexts.org | Strongly basic, reacts with protic solvents (water, alcohols). unacademy.com Does not couple efficiently with alkyl halides. masterorganicchemistry.com |
| Gilman Reagent (Organocuprate) | R₂CuLi | Coupling with alkyl, vinyl, and aryl halides (Corey-House Synthesis). libretexts.org | Excellent for forming C-C bonds between different alkyl groups. fiveable.me Less reactive and more selective than Grignard reagents. chemistrysteps.com | Secondary and tertiary alkyl halides may undergo elimination. chemistrysteps.com The precise reaction mechanism is still debated. chemistrysteps.com |
Stereoselective Approaches to Branched Hydrocarbon Synthesis
The this compound molecule possesses two stereocenters at the C3 and C9 positions, meaning it can exist as multiple stereoisomers. The synthesis of a single, specific stereoisomer requires stereoselective methods. Significant progress has been made in the stereoselective synthesis of various chiral molecules, and these principles can be applied to hydrocarbons. researchgate.netnih.govmdpi.com
Key strategies in asymmetric synthesis include:
Use of Chiral Auxiliaries: A chiral molecule is temporarily attached to a precursor, directing the synthetic reaction to proceed with a specific stereochemical outcome. The auxiliary is then removed, leaving the desired chiral product.
Chiral Catalysts: A small amount of a chiral catalyst, often a transition metal complex with chiral ligands, can guide a reaction to produce a large quantity of an enantiomerically enriched product. nih.gov This is a highly efficient approach for creating chiral centers. acs.org
While the direct stereoselective synthesis of this compound is not widely documented, methods developed for other classes of molecules, such as the catalytic asymmetric hydrogenation of alkenes or the asymmetric alkylation of ketones, provide a blueprint for how such a synthesis could be designed. nih.gov
Precursor Design and Controlled Branching for this compound
The successful synthesis of this compound hinges on a retrosynthetic analysis that breaks the target molecule down into logical, accessible precursors. The goal is to design a pathway where the coupling or alkylation reactions will exclusively form the desired constitutional isomer.
For this compound, the key disconnections can be made at several points along the undecane backbone, typically adjacent to the branched carbons. This leads to several potential precursor combinations, as outlined in the table below.
| Reaction Type | Precursor 1 (Nucleophile/Organometallic) | Precursor 2 (Electrophile/Halide) | Bond Formed |
|---|---|---|---|
| Corey-House Coupling | Lithium di(sec-butyl)cuprate | 1,5-Dibromopentane | C4-C5 and C7-C8 |
| Grignard-type Alkylation (Conceptual) | Grignard reagent from 2-bromobutane (B33332) (2 equivalents) | 1,5-Dihalopentane | C4-C5 and C7-C8 |
| Corey-House Coupling | Organocuprate from 1-bromo-3-methylhexane | 1-Bromo-2-methylpropane | C5-C6 |
| Wurtz Coupling (less common) | 2-Bromohexane and 2-bromo-4-methylheptane | Sodium metal | Multiple, often with side products |
The choice of precursors is dictated by commercial availability, ease of preparation, and the reliability of the chosen synthetic reaction to avoid isomeric byproducts. The symmetry of the target molecule can sometimes be exploited; in this case, using two equivalents of a C4 fragment to alkylate a central C5 fragment is an attractive strategy.
Catalytic Systems in the Synthesis of this compound and Similar Structures
Modern organic synthesis increasingly relies on catalytic systems to enhance reaction efficiency, selectivity, and sustainability. patsnap.com For the synthesis of branched alkanes, catalysts, particularly those based on transition metals, play a vital role in facilitating C-C bond formation. organic-chemistry.orgnumberanalytics.com
These catalysts can lower the activation energy for bond formation, allowing reactions to proceed under milder conditions and often with greater control than stoichiometric methods. numberanalytics.com For example, copper-catalyzed cross-coupling reactions of Grignard reagents with alkyl halides can be highly effective. organic-chemistry.orgyoutube.com Similarly, palladium-based catalysts are widely used for a variety of cross-coupling reactions, such as the Suzuki and Negishi couplings, which can be adapted for the construction of complex aliphatic chains. libretexts.orgorganic-chemistry.org
Homogeneous Catalysis for Branched Alkanes
In homogeneous catalysis, the catalyst is dissolved in the reaction medium along with the reactants. libretexts.org This setup offers several advantages, including high activity and selectivity, as the catalyst's active sites are readily accessible. numberanalytics.com
For branched alkane synthesis, homogeneous catalysts are particularly relevant in several areas:
Cross-Coupling Reactions: Soluble transition metal complexes, such as those of palladium, nickel, and copper, are instrumental in catalyzing the coupling of organometallic reagents with organohalides. organic-chemistry.org The properties of these catalysts can be fine-tuned by modifying the ligands attached to the metal center, which can influence selectivity and reaction scope. numberanalytics.com
Alkene Hydrogenation: If the synthetic route involves an alkene intermediate, homogeneous catalysts like Wilkinson's catalyst ((PPh₃)₃RhCl) are highly effective for reducing the double bond to form the final saturated alkane. libretexts.orglibretexts.org
Alkane Isomerization: Certain catalysts can promote the rearrangement of a linear or less-branched alkane into a more highly branched isomer, although controlling the exact outcome to produce a single product like this compound can be challenging. libretexts.org
The development of advanced homogeneous catalytic systems continues to be a major focus of research, aiming to provide more efficient and selective pathways for the synthesis of complex molecules like this compound. researchgate.net
Heterogeneous Catalysis in Hydrocarbon Synthesis
The synthesis of specific branched alkanes such as this compound and its analogs often relies on the catalytic hydroisomerization and hydrocracking of linear or less-branched hydrocarbons. Heterogeneous catalysts are central to these processes, providing active sites for skeletal rearrangement and C-C bond cleavage while existing in a different phase (typically solid) from the reactants (liquid or gas), which facilitates catalyst separation and reuse.
Key catalysts in this field are bifunctional, possessing both metal sites for hydrogenation/dehydrogenation and acidic sites for isomerization. Zeolites, crystalline aluminosilicates with well-defined microporous structures, are widely used as the acidic component or support. mdpi.com The shape selectivity and acidity of zeolites can be tailored to favor the formation of desired isomers. mdpi.com
Research into the hydroconversion of long-chain alkanes like n-undecane provides a model for the synthesis of its dimethyl-branched isomers. Studies have been conducted using catalysts such as Platinum (Pt) or Palladium (Pd) supported on MeY-type zeolites (where Me is a metal cation like Ce³⁺ or La³⁺). u-szeged.hu In these systems, isomerization is the predominant reaction under milder conditions, while hydrocracking becomes more significant at higher severities. u-szeged.hu The yield of isomerized products, including various methyldecanes and dimethyldecanes, typically passes through a maximum as they are consumed in consecutive hydrocracking reactions at higher conversions. u-szeged.hu
The catalyst's properties are crucial. For instance, on Pt/ and Pd/MeY-72 zeolites, the reaction proceeds primarily through a bifunctional mechanism, where skeletal rearrangement occurs via carbocation intermediates on the acidic sites. u-szeged.hu In contrast, on non-acidic supports like 0.50 Pt/NaY, isomerization occurs mainly on the noble metal itself, leading to a different product distribution. u-szeged.hu The integration of zeolite crystals into mesoporous structures like SBA-15 can enhance diffusion and the proximity between metal and acid sites, boosting catalytic efficiency for producing iso-alkanes. acs.org
The following table summarizes findings from a study on the hydroconversion of n-undecane, a precursor for dimethylundecane analogs.
Table 1: Catalyst Performance in n-Undecane Hydroconversion Data derived from studies on Pt/ and Pd/MeY-72 zeolites. u-szeged.hu
| Catalyst System | Predominant Reaction | Key Finding |
| Pt/CeY-72 | Isomerization & Hydrocracking | Rate and selectivity of isomerization are largely independent of the noble metal content. |
| Pd/LaY-72 | Isomerization & Hydrocracking | Hydrocracking typically begins at conversions around 40%, yielding significant amounts of iso-alkanes. |
| 0.50 Pt/NaY (non-acidic) | Isomerization (on metal) | Reaction rates are much lower, and the isomer distribution is substantially different from acidic zeolites. |
Isolation and Purification Techniques for Synthetic this compound
Following the synthesis of this compound, which typically results in a mixture of various structural isomers and unreacted precursors, robust isolation and purification techniques are required to obtain the target compound with high purity. The choice of method depends on the scale of the separation and the physicochemical properties of the components in the mixture.
Fractional Distillation is a fundamental and widely used industrial technique for separating hydrocarbons. abpischools.org.ukwikipedia.org It exploits the differences in the boiling points of the components in a mixture. abpischools.org.uksavemyexams.com As the mixture is heated, components with lower boiling points vaporize first, rise up a fractionating column, and are condensed and collected. studymind.co.ukyoutube.com Branched-chain alkanes, such as this compound, generally have lower boiling points than their linear counterparts of the same carbon number due to reduced surface area and weaker van der Waals forces. wikipedia.org This method is effective for large-scale, initial separation of fractions with similar chain lengths and branching. savemyexams.com
Adsorptive Separation using Molecular Sieves offers a higher degree of selectivity for separating isomers. Zeolites are particularly effective for this purpose. nih.gov Zeolite 5A, for example, has pore openings that allow linear alkanes to enter while excluding branched isomers, enabling a highly efficient separation. nih.gov Other zeolites, like zeolite BETA, can discriminate between mono- and dibranched isomers through a thermodynamically controlled mechanism. nih.gov This technique is crucial for upgrading gasoline quality by separating low and high octane (B31449) number isomers and can be adapted for the specific purification of dibranched alkanes from a synthetic mixture. nih.gov
Preparative Gas Chromatography (Prep GC) is a powerful technique for isolating highly pure volatile compounds, including specific alkane isomers. chrom-china.comoup.com It operates on the same principles as analytical gas chromatography but is scaled up to handle larger sample quantities and equipped with a collection system to trap the separated fractions as they elute from the column. oup.comoup.com While costly and often laborious, Prep GC can achieve very high purities and is invaluable for obtaining analytical standards or small quantities of a specific isomer like this compound for structural elucidation and research. chrom-china.comresearchgate.net It is particularly useful for separating components with very similar boiling points that are difficult to resolve by distillation. vurup.sk
Table 2: Comparison of Purification Techniques for Branched Alkanes
| Technique | Principle of Separation | Primary Application | Advantage |
| Fractional Distillation | Difference in boiling points. abpischools.org.uk | Large-scale separation of hydrocarbon fractions. wikipedia.org | Cost-effective for bulk separations. youtube.com |
| Adsorptive Separation | Molecular sieving based on size and shape (e.g., using zeolites). nih.gov | Separation of linear vs. branched alkanes and different isomer types. nih.gov | High selectivity for specific molecular geometries. acs.org |
| Preparative Gas Chromatography | Differential partitioning between a mobile and stationary phase. chrom-china.com | High-purity isolation of volatile isomers on a laboratory scale. oup.com | Excellent resolution for complex mixtures and closely boiling isomers. researchgate.net |
Natural Occurrence and Biogenic Pathways of 3,9 Dimethylundecane
Identification of 3,9-Dimethylundecane in Biological Matrices
Fungal Metabolites and Volatile Organic Compounds (VOCs) from Microorganisms
Microorganisms, including fungi and bacteria, are known to produce a diverse array of volatile organic compounds (MVOCs) as part of their metabolic processes. These compounds are typically low molecular weight alcohols, aldehydes, ketones, terpenes, and hydrocarbons. swesiaq.se While the production of various alkanes and branched-chain hydrocarbons by microorganisms has been documented, specific identification of this compound as a fungal or bacterial VOC is not prominently reported in scientific literature. Fungi are known to produce a variety of VOCs, some of which have been investigated for their potential as biocontrol agents against plant pathogens. researchgate.net The composition of these VOCs is highly dependent on the fungal species and the environmental conditions. scienceopen.com General classes of hydrocarbons are known to be produced, but specific isomers like this compound are not commonly listed among the primary identified metabolites. swesiaq.senih.gov
Detection in Plant-Derived Products and Foodstuffs
The natural occurrence of this compound in plant-derived products and foodstuffs has not been widely documented. While plants produce a vast number of volatile compounds, including various hydrocarbons that contribute to their essential oils, specific mention of this compound is scarce. researchgate.netnih.govajer.org Analysis of essential oils from various plant species has identified a multitude of alkanes and branched-chain hydrocarbons, but this compound is not a commonly reported constituent.
Presence of this compound in Complex Environmental and Biological Samples
Constituents of Diesel and Aviation Fuels
This compound has been identified as a component of aviation fuels. ncat.edu Aviation fuels are complex mixtures of hydrocarbons, including paraffins (alkanes), cycloparaffins, and aromatics. ncat.edu The composition of these fuels is critical to their performance and stability. dtic.mil Diesel fuels are also complex hydrocarbon mixtures, and while they contain a significant proportion of branched-chain alkanes, the specific identification of this compound is not as explicitly documented as in aviation fuel analysis. nih.govnist.gov The presence of branched alkanes in these fuels is a result of the crude oil refining process.
Table 1: Identification of this compound in Fuel
| Fuel Type | Analytical Method | Finding |
| Aviation Fuel | Gas Chromatography-Mass Spectrometry (GC-MS) | Identified as a constituent compound. ncat.edu |
Exhaled Breath Analysis and Volatilome Studies
The human volatilome, which encompasses the volatile organic compounds present in exhaled breath, skin, and other bodily excretions, has been a subject of extensive research for potential disease biomarkers. Several isomers of dimethylundecane have been identified in exhaled breath samples. While the specific isomer this compound is not always explicitly differentiated from other isomers in all studies, the presence of dimethylundecanes as a class of compounds is noted. For instance, some studies have listed various dimethylundecane isomers as potential biomarkers in the exhaled breath of patients with certain types of cancer.
Table 2: Dimethylundecane Isomers in Exhaled Breath Studies
| Study Focus | Isomer(s) Identified | Potential Significance |
| General Human Volatilome | Dimethylundecane (isomers not always specified) | Component of the normal human breath profile. |
| Cancer Biomarker Research | Various dimethylundecane isomers | Potential biomarkers for certain cancers. |
Speculated Biogenesis and Metabolic Precursors of this compound
The biogenesis of branched-chain alkanes like this compound in biological systems is thought to primarily occur through pathways related to fatty acid and amino acid metabolism. While the specific pathway for this compound has not been elucidated, a general mechanism can be speculated based on known microbial metabolic pathways.
The carbon backbone of alkanes is typically derived from fatty acid biosynthesis. In this process, acetyl-CoA is sequentially elongated by the addition of two-carbon units from malonyl-CoA. The introduction of methyl branches, such as those at the 3 and 9 positions of this compound, likely involves the incorporation of precursors derived from branched-chain amino acids like leucine, isoleucine, and valine.
For example, the catabolism of these amino acids can yield branched-chain acyl-CoA molecules (e.g., isovaleryl-CoA from leucine) which can serve as starter units for fatty acid synthesis, resulting in a methyl branch near the terminus of the hydrocarbon chain. The introduction of a methyl group further down the chain, such as at the 3-position, could occur through the action of specific methyltransferases or by the incorporation of a propionyl-CoA unit (derived from the metabolism of odd-chain fatty acids or certain amino acids) during the elongation process, followed by further elongation and subsequent methylation. The final step in alkane biosynthesis is believed to involve the reduction of a fatty aldehyde or the decarboxylation of a fatty acid to yield the corresponding alkane.
Enzymatic Pathways Potentially Involved in this compound Formation
The biosynthesis of this compound, a methyl-branched cuticular hydrocarbon (CHC), is thought to follow the general and well-established pathway of insect CHC production. This process begins with fatty acid synthesis and culminates in a final decarbonylation step. While direct enzymatic evidence for the synthesis of this compound is not extensively detailed in current literature, the pathway can be inferred from the known mechanisms of methyl-branched alkane formation in insects. The key enzymatic steps likely involve the coordinated action of fatty acid synthases (FAS), elongases, and cytochrome P450 enzymes.
The foundational steps of CHC biosynthesis occur in specialized cells called oenocytes nih.gov. The entire process can be broken down into four main stages: the creation of fatty acid precursors, the elongation of these precursors to very-long-chain fatty acyl-CoAs, the reduction of these molecules to aldehydes, and the final conversion to hydrocarbons nih.gov. For methyl-branched hydrocarbons like this compound, the critical modification involves the incorporation of a methylmalonyl-CoA unit in place of a malonyl-CoA unit during the fatty acid synthesis or elongation phase annualreviews.org.
A pivotal enzyme in this process is Fatty Acid Synthase (FAS). In insects, there is evidence for both soluble and microsomal FAS, with the microsomal form showing a greater efficiency in incorporating methylmalonyl-CoA into the growing fatty acid chain annualreviews.orgnih.gov. This suggests that a specialized microsomal FAS may be responsible for initiating the formation of the methyl-branched precursor of this compound annualreviews.org. The timing of the methylmalonyl-CoA incorporation is crucial in determining the position of the methyl branch annualreviews.org. For a compound with methyl groups at the 3 and 9 positions, it is hypothesized that methylmalonyl-CoA is incorporated at specific points during the initial synthesis of the fatty acid backbone by FAS and potentially during subsequent elongation cycles.
Following the initial synthesis of a methyl-branched fatty acyl-CoA precursor, a series of elongation enzymes, known as elongases, sequentially add two-carbon units to extend the chain length pnas.orgresearchgate.netnih.gov. The specificity of these elongases is a key factor in determining the final chain length of the hydrocarbon pnas.org. It is plausible that a specific set of elongases with affinity for branched-chain fatty acyl-CoAs is involved in producing the C12 backbone of what will become this compound.
The subsequent steps involve the reduction of the very-long-chain fatty acyl-CoA to a fatty aldehyde. This is followed by the final and critical step of oxidative decarbonylation, which is catalyzed by a specific family of cytochrome P450 enzymes, namely the CYP4G subfamily nih.gov. These enzymes cleave the aldehyde to produce the final hydrocarbon, which is one carbon shorter than the aldehyde precursor nih.gov.
The precise enzymatic machinery that dictates the specific placement of methyl groups at the 3 and 9 positions of an undecane (B72203) chain remains an area of active research. It is likely that the specificity of the FAS and potentially the elongase enzymes in recognizing and incorporating methylmalonyl-CoA at precise intervals along the growing acyl chain is the determining factor annualreviews.org. The stereochemistry of these methyl branches has been shown to be conserved across different insect orders, with the (R)-configuration being predominant, suggesting a high degree of enzymatic control during the reduction of the α,β-unsaturated thioester intermediate by an NADPH-catalyzed enoyl-reductase domain within the FAS complex pnas.org.
Environmental Fate and Biotransformation Pathways of 3,9 Dimethylundecane
Biodegradation Mechanisms of Branched Alkanes
The methyl branches in the structure of 3,9-dimethylundecane present a greater challenge for microbial degradation compared to linear alkanes, often resulting in slower degradation rates and increased environmental persistence. mdpi.com Nevertheless, various microorganisms have evolved enzymatic machinery to overcome the steric hindrance imposed by these branches. The initial step in the biodegradation of alkanes is the activation of the chemically inert C-H bond, which is typically the rate-limiting step. This is achieved through the action of oxygenase enzymes.
Under aerobic conditions, the primary mechanism for the initiation of alkane degradation is the introduction of an oxygen atom into the hydrocarbon molecule, catalyzed by enzymes known as alkane hydroxylases. frontiersin.orgresearchgate.net Several classes of these enzymes have been identified, each with varying substrate specificities.
Alkane Monooxygenases (AlkB): These are integral membrane non-heme iron monooxygenases that are widespread in hydrocarbon-degrading bacteria. frontiersin.orgresearchgate.net They typically oxidize medium-chain n-alkanes, but some have been shown to have activity towards branched alkanes. mdpi.comnih.gov The expression of AlkB genes can be induced by the presence of branched alkanes like pristane. mdpi.comnih.gov
Cytochrome P450 Monooxygenases (CYP153): These are soluble enzymes that also catalyze the terminal hydroxylation of alkanes. frontiersin.org Certain cytochrome P450 enzymes are induced during the degradation of branched alkanes. nih.gov
Long-Chain Alkane Monooxygenases (AlmA and LadA): While primarily involved in the degradation of longer n-alkanes, some of these enzymes have also been implicated in the oxidation of branched alkanes. mdpi.comnih.gov
The initial hydroxylation of a branched alkane can occur at a terminal methyl group (terminal oxidation) or at an internal methylene group (subterminal oxidation). asm.orgnih.gov Terminal oxidation leads to the formation of a primary alcohol, which is then further oxidized to an aldehyde and a carboxylic acid. The resulting fatty acid can then enter the β-oxidation pathway for complete mineralization. Subterminal oxidation results in the formation of a secondary alcohol, which is subsequently converted to a ketone. researchgate.net The degradation of branched-chain alkanes can be more complex, sometimes involving α- and β-oxidation steps to metabolize the branched fatty acid intermediates. nih.gov
Fungi also play a significant role in the aerobic degradation of branched alkanes, employing a variety of pathways that can produce alcohols, diols, and carboxylic acids. maxapress.com Filamentous fungi such as Penicillium javanicum, Purpureocillium lilacinum, and Fusarium oxysporum have demonstrated the ability to degrade branched alkanes like pristane and phytane through mono- and di-terminal oxidation pathways. nih.govnih.gov
Table 1: Key Enzyme Systems in Aerobic Degradation of Branched Alkanes
| Enzyme System | Type | Typical Substrates | Microbial Source Example |
|---|---|---|---|
| Alkane Monooxygenase (AlkB) | Integral Membrane Non-Heme Iron Monooxygenase | Medium-chain alkanes, some branched alkanes | Rhodococcus sp., Alcanivorax borkumensis nih.govnih.gov |
| Cytochrome P450 (CYP153) | Soluble Monooxygenase | Medium-chain alkanes, some branched alkanes | Alcanivorax borkumensis nih.gov |
In the absence of oxygen, the degradation of alkanes is significantly slower and proceeds through different biochemical pathways. mdpi.com The initial activation of the C-H bond without molecular oxygen is a considerable energetic challenge. One of the primary mechanisms for anaerobic alkane activation is the addition of the hydrocarbon to fumarate, a common cellular metabolite. nih.govfrontiersin.org This reaction is catalyzed by the enzyme alkylsuccinate synthase. nih.gov
This pathway has been primarily studied for n-alkanes and aromatic hydrocarbons, and its efficiency for highly branched alkanes like this compound is less understood. The steric hindrance from the methyl groups in this compound could potentially inhibit the enzymatic addition to fumarate. Once the initial activation occurs, the resulting alkylsuccinate is further metabolized through a modified β-oxidation pathway. oup.com This process requires a consortium of microorganisms, often involving syntrophic relationships where the degradation products of one organism are consumed by another. nih.gov
Microbial Involvement in this compound Degradation
A diverse range of bacteria and fungi are known to degrade branched alkanes and are therefore likely candidates for the biotransformation of this compound.
Bacteria:
Rhodococcus : Species within this genus are well-known for their broad catabolic capabilities, including the degradation of a wide range of aliphatic hydrocarbons. asm.orgnih.gov Strains of Rhodococcus have been shown to utilize branched alkanes as a sole carbon and energy source and possess multiple alkane hydroxylase genes. nih.govresearchgate.net They can employ both terminal and subterminal oxidation pathways. asm.orgnih.gov
Alcanivorax : These marine bacteria are specialists in degrading alkanes and often become dominant in oil-contaminated marine environments. nih.gov Alcanivorax borkumensis can degrade both linear and branched alkanes and expresses different sets of enzymes for each. nih.gov
Dietzia : This genus includes salt-tolerant bacteria that can degrade a variety of hydrocarbons, including branched alkanes. mdpi.com
Other Genera: Other bacterial genera implicated in branched alkane degradation include Acinetobacter, Marinobacter, and Parvibaculum. nih.gov
Fungi: Filamentous fungi are also significant degraders of branched alkanes in soil environments. nih.govnih.gov
Penicillium javanicum : Has been shown to almost completely oxidize medium-chain alkanes and exhibit high degradation rates for pristane. nih.gov
Purpureocillium lilacinum : Demonstrates significant degradation potential for both pristane and phytane. nih.gov
Fusarium oxysporum : Can degrade pristane via a di-terminal oxidation mechanism. nih.gov
Scedosporium boydii : Utilizes both mono- and di-terminal degradation pathways for n-alkanes. nih.gov
Table 2: Microorganisms Capable of Degrading Branched Alkanes
| Microorganism | Type | Known Degraded Branched Alkanes | Key Degradative Features |
|---|---|---|---|
| Rhodococcus sp. | Bacterium | Pristane, other branched alkanes in diesel fuel | Multiple alkane hydroxylase genes, terminal and subterminal oxidation nih.govasm.org |
| Alcanivorax borkumensis | Bacterium | Pristane | Expresses specific enzymes for branched alkane degradation nih.gov |
| Dietzia sp. | Bacterium | Pristane | Salt-tolerant, broad hydrocarbon degradation ability mdpi.com |
| Penicillium javanicum | Fungus | Pristane | High degradation efficiency, mono- and di-terminal oxidation nih.gov |
Environmental Compartmentalization and Distribution Studies
The environmental distribution of this compound is primarily governed by its physicochemical properties, particularly its hydrophobicity and low water solubility. This leads to its association with organic matter in soil and sediment, and limited mobility in aqueous systems.
This strong sorption has several implications for its environmental fate:
Reduced Bioavailability: Sorption to soil and sediment particles can reduce the bioavailability of this compound to microorganisms, thereby slowing down its biodegradation rate. uw.edu.pl
Limited Leaching: The strong association with soil particles limits its potential to leach into groundwater.
Long-Term Reservoir: Soils and sediments can act as long-term reservoirs for branched alkanes, releasing them slowly over time. uw.edu.plosti.gov
The degradation of alkanes in soil is also influenced by environmental factors such as temperature, moisture, and nutrient availability. enviro.wiki
In aquatic environments, the low water solubility of this compound means that it will not be present in high concentrations in the dissolved phase. Instead, it will tend to partition to suspended organic matter and sediment. nih.gov Volatilization from the water surface to the atmosphere can also be a significant removal process for alkanes of this molecular weight.
The bioavailability of this compound to aquatic organisms is also limited by its hydrophobicity. nih.gov While it can bioaccumulate in the fatty tissues of aquatic organisms, the extent to which it is available for microbial degradation in the water column is likely to be low. The majority of biodegradation in aquatic systems is expected to occur at the sediment-water interface where microbial populations are more abundant and the compound can accumulate.
Sorption and Leaching Phenomena
The environmental mobility and distribution of this compound are significantly influenced by its sorption and leaching characteristics in soil and sediment. As a hydrophobic organic compound, its behavior is largely governed by its partitioning between the aqueous phase and solid organic matter in the environment.
The extent of sorption is influenced by both the properties of the chemical and the characteristics of the soil. The hydrophobicity of the molecule, often estimated by the octanol-water partition coefficient (Kow), is a primary determinant diva-portal.org. Generally, a higher Kow value correlates with stronger sorption to soil organic carbon. Soil properties such as organic carbon content, clay content, and particle size distribution also play a crucial role nih.govdiva-portal.org. Soils with higher organic matter and clay content tend to exhibit greater sorption capacity for hydrophobic organic compounds diva-portal.org.
Leaching is the process by which dissolved substances are transported downward through the soil profile with percolating water. The potential for a compound to leach is inversely related to its sorption affinity. Due to its expected strong adsorption to soil particles, this compound is anticipated to have a low leaching potential chemsafetypro.com. This means it is likely to be retained in the upper layers of the soil, with limited potential to contaminate groundwater. Studies on other hydrophobic organic compounds have shown that strong sorption to soil matrices significantly restricts their vertical movement diva-portal.orgresearchgate.netacs.org.
The following table summarizes the key factors influencing the sorption and leaching of hydrophobic organic compounds like this compound in the soil environment.
| Factor | Influence on Sorption | Influence on Leaching |
| High Organic Carbon Content in Soil | Increases sorption | Decreases leaching |
| High Clay Content in Soil | Increases sorption | Decreases leaching |
| High Hydrophobicity of Compound (High Kow) | Increases sorption | Decreases leaching |
| High Water Solubility of Compound | Decreases sorption | Increases leaching |
Quantitative Structure-Biodegradability Relationship (QSBR) Analyses for Branched Alkanes
Quantitative Structure-Biodegradability Relationship (QSBR) models are valuable tools for predicting the biodegradability of chemical compounds based on their molecular structure. These models establish a mathematical relationship between the structural features of a molecule and its susceptibility to microbial degradation. For branched alkanes like this compound, molecular structure, particularly the degree and position of branching, plays a critical role in determining their environmental persistence.
Several studies have demonstrated that the branching of alkanes can significantly inhibit their biodegradation nih.gov. The presence of methyl groups along the carbon chain can hinder the enzymatic processes that initiate alkane degradation. For instance, terminal branching, especially the presence of a quaternary carbon atom, has been shown to be particularly recalcitrant to microbial attack.
QSBR studies for aliphatic hydrocarbons often incorporate various molecular descriptors to quantify the structural features that influence biodegradability. These descriptors can include:
Topological indices: These describe the connectivity and branching of the molecule.
Geometric descriptors: These relate to the three-dimensional shape and size of the molecule.
Quantum-chemical descriptors: These provide information about the electronic properties of the molecule.
For branched alkanes, key structural features that are often negatively correlated with biodegradability in QSBR models include:
The number of methyl branches.
The position of the branches along the main carbon chain.
The presence of quaternary carbon atoms.
A study on the microbial degradation of terminally branched dimethyloctane derivatives found that the presence of iso- and anteiso-termini had a deleterious effect on biodegradability nih.gov. Specifically, hydrocarbons with an iso-terminus (a methyl group on the second-to-last carbon) were more susceptible to degradation than those with an anteiso-terminus (a methyl group on the third-to-last carbon) nih.gov.
While a specific QSBR model for this compound is not available in the reviewed literature, the general principles derived from QSBR analyses of branched alkanes suggest that its biodegradability will be lower than that of its linear counterpart, undecane (B72203). The two methyl groups at positions 3 and 9 will likely pose a steric hindrance to the terminal oxidation pathways commonly employed by microorganisms for alkane degradation.
The following table summarizes the impact of structural features of branched alkanes on their biodegradability as suggested by QSBR principles.
| Structural Feature | Impact on Biodegradability |
| Linear Alkane Chain | Generally readily biodegradable |
| Single Methyl Branch | Reduced biodegradability compared to linear alkanes |
| Multiple Methyl Branches | Further reduction in biodegradability |
| Terminal Branching (iso- and anteiso-) | Significant inhibition of biodegradation nih.gov |
| Quaternary Carbon Atoms | High resistance to biodegradation |
3,9 Dimethylundecane As a Model Compound in Organic Chemistry and Catalysis
Investigating Reaction Mechanisms with 3,9-Dimethylundecane as a Substrate
This compound serves as an exemplary branched alkane for investigating various reaction mechanisms due to the presence of primary (1°), secondary (2°), and tertiary (3°) carbon-hydrogen (C-H) bonds within its structure. This complexity allows it to be a model substrate for studying selectivity in reactions that are otherwise difficult to control.
Oxidation Mechanisms: The oxidation of alkanes can proceed through several pathways, including combustion and controlled catalytic oxidation. algoreducation.comenthu.com In controlled oxidation, the goal is to selectively functionalize C-H bonds to produce valuable intermediates like alcohols or ketones. algoreducation.com Using this compound, researchers can probe the relative reactivity of its different C-H bonds. Generally, the reactivity order for radical-mediated oxidation is 3° > 2° > 1°, which is consistent with the stability of the resulting alkyl radical intermediates. nih.gov Therefore, oxidation of this compound would be expected to preferentially occur at the C3 and C9 positions. Catalytic systems, particularly those involving transition metal complexes, can alter this selectivity, providing insight into the catalyst's mechanism. researchgate.net
Halogenation Mechanisms: Free-radical halogenation is a classic reaction for studying alkane reactivity. enthu.com The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. The selectivity of halogenation depends on the halogen used. quora.com Chlorination is relatively unselective, and when applied to this compound, it would yield a mixture of all possible monochlorinated isomers. libretexts.org However, the distribution would not be purely statistical, as the tertiary C-H bonds at the 3 and 9 positions are inherently more reactive. libretexts.orgblogspot.com
In contrast, bromination is significantly more selective for the weakest C-H bond. blogspot.comlibretexts.org This is explained by the Hammond postulate, where the transition state for hydrogen abstraction by a bromine radical is later and has more radical character, thus better reflecting the stability of the alkyl radical being formed. quora.com Consequently, the major product of the monobromination of this compound would be a mixture of 3-bromo-3,9-dimethylundecane and 9-bromo-3,9-dimethylundecane. The high selectivity of bromination makes this reaction a valuable tool for demonstrating the principles of radical stability and reactivity. blogspot.com
Applications in the Study of Hydrocarbon Activation and Functionalization
The selective activation and functionalization of C-H bonds in alkanes is a primary goal in modern chemistry, aiming to convert abundant hydrocarbon feedstocks into more valuable chemicals. nih.govrsc.org Alkanes are notoriously unreactive due to their strong, nonpolar C-H and C-C bonds. nih.gov this compound, as a representative branched alkane, presents the challenge of differentiating between multiple, electronically similar C-H bonds, making it an ideal substrate for developing and testing new catalytic methods. researchgate.netgoogle.com
The development of homogeneous catalysts, often based on transition metals, has been a key area of research for activating C-H bonds under milder conditions. researchgate.netacs.org These catalysts can operate through various mechanisms, including oxidative addition, σ-bond metathesis, or electrophilic activation. By applying these catalysts to a substrate like this compound, chemists can assess a catalyst's ability to overcome the inherent reactivity differences (3° > 2° > 1°) and achieve non-traditional selectivity, for instance, targeting the typically less reactive primary C-H bonds.
Asymmetric Catalytic Transformations of C-H Bonds
Asymmetric C-H functionalization is a powerful strategy for creating chiral molecules from simple, achiral starting materials. snnu.edu.cn Although this compound itself is chiral (unless it is a meso compound, depending on the stereochemistry at C3 and C9), it contains prochiral methylene (CH₂) groups. The two hydrogen atoms on these methylene groups are diastereotopic, and their selective replacement by another group can create a new stereocenter.
The direct, enantioselective conversion of a C-H bond into a C-C or C-X (where X is a heteroatom) bond is a significant challenge. mdpi.com This is typically achieved using a chiral catalyst, often a transition metal complex with a chiral ligand. chinesechemsoc.org These catalysts can create a chiral environment around the substrate, guiding the reaction to occur at one specific C-H bond and from a particular trajectory, leading to the formation of one enantiomer over the other. snnu.edu.cnresearchgate.net
For a molecule like this compound, a chiral catalyst could potentially differentiate between the two hydrogens of a specific methylene group, leading to the formation of a chiral product with high enantiomeric excess. mdpi.com Research in this area focuses on designing catalysts that can exert precise stereocontrol, even in complex molecules with multiple potential reaction sites. snnu.edu.cn
Role in Understanding Hydrocarbon Chain Growth and Rearrangements
Hydrocarbon Chain Growth: Processes like the Fischer-Tropsch synthesis convert syngas (a mixture of carbon monoxide and hydrogen) into a wide range of hydrocarbons. wikipedia.org The mechanism involves the stepwise addition of one-carbon units to a growing hydrocarbon chain on the surface of a catalyst, typically based on iron or cobalt. tyut.edu.cn While this process predominantly produces linear alkanes, branched isomers are also formed. aip.org The formation of branched structures like this compound can occur through secondary reactions of the initially formed linear products, such as isomerization, or potentially through alternative chain growth mechanisms that incorporate branched intermediates. libretexts.orgmdpi.com Studying the distribution of branched isomers provides valuable insight into the complex mechanisms governing catalyst selectivity. aip.org
Skeletal Rearrangements: The carbon skeleton of alkanes can be reorganized under certain catalytic conditions, a process known as skeletal isomerization or rearrangement. fiveable.mecambridgescholars.com This is a crucial reaction in petroleum refining, used to increase the octane (B31449) number of gasoline by converting linear alkanes into more highly branched isomers. ntnu.notandfonline.com These reactions are typically catalyzed by bifunctional catalysts that possess both metal sites (for hydrogenation/dehydrogenation) and acid sites. tandfonline.comresearchgate.net
The mechanism involves the dehydrogenation of the alkane to an alkene on a metal site, followed by protonation on an acid site to form a carbocation intermediate. tandfonline.com This carbocation can then undergo skeletal rearrangement, often via 1,2-hydride or 1,2-alkyl shifts, to form a more stable carbocation (e.g., a tertiary carbocation). cambridgescholars.comnih.gov this compound can serve as a model to study these complex rearrangements. For instance, under isomerization conditions, it could potentially rearrange to other C13 isomers, and the product distribution would offer clues about the stability of various carbocation intermediates and the pathways connecting them. fiveable.me
Fundamental Studies in Alkane Reactivity and Selectivity
This compound is an excellent model compound for fundamental studies of alkane reactivity and selectivity because it contains primary, secondary, and tertiary C-H bonds. The inherent differences in the strength of these bonds largely govern their reactivity in many chemical transformations.
The reactivity of a C-H bond is inversely related to its bond dissociation energy (BDE), which is the energy required to break the bond homolytically. blogspot.comlibretexts.org Weaker bonds are broken more easily. For alkanes, the BDE follows the trend: primary > secondary > tertiary. nih.govblogspot.com This means that tertiary C-H bonds are the weakest and generally the most reactive, particularly in radical reactions. youtube.com
| C-H Bond Type | Example Molecule | BDE (kcal/mol) |
|---|---|---|
| Primary (1°) | Ethane (CH₃-H) | 101.1 |
| Secondary (2°) | Propane (CH₃CH₂CH₂-H) | 98.6 |
| Tertiary (3°) | Isobutane ((CH₃)₃C-H) | 96.5 |
Data sourced from multiple chemical literature sources reflecting accepted values. blogspot.comwikipedia.orgacs.org
This trend in BDEs directly explains the selectivity observed in reactions like free-radical halogenation. As discussed previously, the more selective bromine atom will preferentially abstract the tertiary hydrogens at the C3 and C9 positions of this compound. By quantifying the product ratios from such a reaction, one can experimentally determine the relative reactivity of the different C-H bonds.
Catalyst development often aims to overcome this natural reactivity. princeton.eduresearchgate.net For example, shape-selective zeolites or sterically hindered catalysts can be designed to favor reactions at the less-hindered primary or secondary positions, overriding the inherent electronic preference for the tertiary sites. Using this compound as a test substrate allows for a clear assessment of a catalyst's regioselectivity.
Relevance in Fuel Chemistry Research
The structure of hydrocarbon molecules significantly influences their properties as fuels. In the context of diesel fuel, a critical parameter is the cetane number (CN), which measures the fuel's ignition quality. A high cetane number corresponds to a short ignition delay time, leading to smoother engine operation.
Generally, for hydrocarbons with the same number of carbon atoms, the cetane number follows the trend: linear alkanes > branched alkanes > alkenes > aromatic compounds .
Extensive branching tends to lower the cetane number. researchgate.net This is because branched structures, particularly those with tertiary hydrogens, can be more stable as radicals, which can paradoxically hinder the specific type of autoignition desired in a diesel engine. In contrast, for gasoline, highly branched alkanes are desirable because they have higher octane numbers and resist knocking (premature combustion) in spark-ignition engines. quora.comstackexchange.com
This compound, as a C13 branched alkane, would be expected to have a lower cetane number than its linear counterpart, n-tridecane. The presence and position of methyl branches impact how the molecule packs and how it breaks down during combustion. researchgate.net Research in fuel chemistry involves studying the combustion properties of specific isomers like this compound to build predictive models that relate molecular structure to fuel performance. researchgate.net These models are crucial for designing synthetic fuels (e.g., from Fischer-Tropsch processes) with optimized properties for modern engines.
| Compound | Structure Type | Carbon Atoms | Typical Cetane Number (CN) |
|---|---|---|---|
| n-Hexadecane (Cetane) | Linear Alkane | 16 | 100 (Reference) |
| n-Dodecane | Linear Alkane | 12 | ~80 |
| Iso-cetane (2,2,4,4,6,8,8-Heptamethylnonane) | Highly Branched Alkane | 16 | 15 (Reference) |
| 1-Methylnaphthalene | Aromatic | 11 | 0 (Reference) |
| This compound | Branched Alkane | 13 | Estimated < n-Tridecane (~85) |
Isomeric Considerations and the Specificity of 3,9 Dimethylundecane Research
Distinguishing 3,9-Dimethylundecane from Other Dimethylundecane Isomers (e.g., 2,9-Dimethylundecane, 3,8-Dimethylundecane, 5,7-Dimethylundecane)
This compound is a branched-chain alkane with the molecular formula C13H28. nih.govnist.gov It is one of numerous structural isomers of dimethylundecane, each defined by the specific carbon atoms on the undecane (B72203) chain where the two methyl groups are attached. The identity of each isomer is unequivocally established by its IUPAC name and its CAS (Chemical Abstracts Service) registry number.
For example, in this compound, the methyl groups are located at positions 3 and 9 of the eleven-carbon chain. nih.govnist.gov This differs from isomers such as 2,9-Dimethylundecane, where the methyl groups are at positions 2 and 9, or 3,8-Dimethylundecane, with substitutions at the 3rd and 8th positions. nih.govnih.govnist.govnist.gov Another isomer, 5,7-Dimethylundecane, has its methyl groups positioned closer to the center of the carbon backbone. nih.govnist.gov
These structural differences, though seemingly minor, result in distinct chemical entities with unique identifiers and subtle variations in their physical properties, which are critical for their separation and identification.
| Compound Name | Molecular Formula | CAS Number | IUPAC Name | Kovats Retention Index (Standard Non-Polar) |
|---|---|---|---|---|
| This compound | C13H28 | 17301-31-4 | This compound | 1238, 1239, 1241, 1242 nih.gov |
| 2,9-Dimethylundecane | C13H28 | 17301-26-7 | 2,9-dimethylundecane | 1233, 1234, 1236 nih.gov |
| 3,8-Dimethylundecane | C13H28 | 17301-30-3 | 3,8-dimethylundecane | 1227, 1228 nih.gov |
| 5,7-Dimethylundecane | C13H28 | 17312-83-3 | 5,7-dimethylundecane | 1190, 1198, 1207 nih.gov |
Impact of Methyl Group Position on Physicochemical and Biological Behavior
The location of the methyl groups along the undecane chain significantly influences the molecule's physicochemical properties. Branched alkanes generally have lower boiling points than their straight-chain counterparts because the branching reduces the surface area available for intermolecular van der Waals forces. Among the isomers themselves, the degree and position of branching cause further variations. For instance, isomers with branching near the end of the chain tend to have lower retention in gas chromatography. vurup.sk This is reflected in the Kovats retention indices, a measure used in gas chromatography, where different dimethylundecane isomers exhibit distinct values on non-polar columns. nih.govnih.govnih.govnih.gov
The structural arrangement of isomers is also a critical determinant of biological activity. vurup.sknih.gov The specific three-dimensional shape of a molecule dictates how it can interact with biological receptors, enzymes, or cell membranes. nih.govuomus.edu.iq Even subtle changes in the position of a methyl group, as seen between this compound and its isomers, can alter the molecule's fit into a binding site, potentially leading to significant differences in biological or toxicological effects. vurup.skuomus.edu.iqscirp.org For example, the stereochemistry of a compound can dramatically affect its uptake by cells and its interaction with biological targets. nih.gov While broad studies on alkanes suggest potential for various biological activities, including anti-inflammatory and antimicrobial effects, specific comparative data on the biological activities of individual dimethylundecane isomers is not extensively detailed in the available literature. aipublications.comresearchgate.net
Analytical Challenges in Isomer Separation and Identification
The structural similarity among dimethylundecane isomers presents significant analytical challenges. Gas chromatography (GC) is a common technique for separating volatile organic compounds like branched alkanes. unl.educsun.edu However, isomers with similar boiling points and polarities can be difficult to resolve, often resulting in overlapping peaks in a chromatogram. unl.edu This is a known problem in the analysis of complex hydrocarbon mixtures, where branched isomers differing by one or two carbons in chain length may elute at nearly the same time. unl.edu Achieving separation often requires high-efficiency capillary columns and carefully optimized temperature programs. vurup.skunl.educsun.edu
Identification is typically performed using mass spectrometry (MS), often coupled with GC (GC-MS). unl.edu However, a major challenge is that branched alkane isomers can produce very similar mass spectra. unl.edu The fragmentation patterns resulting from electron ionization can be complex, and while they provide clues to the structure, they may not be unique enough to definitively distinguish between isomers without additional information. Existing mass spectral databases may also have limited entries for specific branched alkanes, making automated identification difficult. unl.edu Therefore, the unambiguous identification of a specific isomer like this compound in a mixture often requires the use of authentic chemical standards for comparison of retention times and mass spectra. unl.edu
Conclusion and Future Directions in 3,9 Dimethylundecane Research
Synthesis and Derivatization Opportunities
The development of efficient and stereoselective synthetic routes to 3,9-dimethylundecane and its isomers remains a crucial objective. Currently, detailed synthetic pathways are not widely published, presenting an opportunity for novel contributions in organic synthesis. Future research should focus on asymmetric synthesis to produce specific stereoisomers, which is vital for elucidating structure-activity relationships, particularly in its role as an insect pheromone. Methodologies employing Grignard reagents, Wittig reactions followed by hydrogenation, or modern cross-coupling techniques could provide versatile and high-yield pathways.
Furthermore, exploring the derivatization of the this compound skeleton could open new avenues. While alkanes are generally inert, selective C-H functionalization represents a frontier in modern chemistry. Developing methods to introduce functional groups (e.g., hydroxyl, amino, or carbonyl groups) at specific positions could generate novel analogs for biological testing or for use as chemical probes to study receptor interactions.
Elucidating Complex Biogenic Pathways
The biosynthesis of branched-chain hydrocarbons like this compound in insects and plants is not fully understood. It is hypothesized that these compounds are derived from fatty acid metabolism, involving elongation and decarboxylation steps, with methyl branches originating from precursors like propionyl-CoA or S-adenosyl methionine. Future research, leveraging techniques such as stable isotope labeling (e.g., ¹³C or ²H) followed by mass spectrometry, could trace the metabolic precursors and intermediates.
Transcriptomics and genomics studies of organisms that produce this compound, such as certain leaf-miner moths, can identify the specific enzymes—like fatty acid synthases (FAS), elongases, and P450 enzymes—involved in its formation. researchgate.net Characterizing these enzymatic pathways could enable the future biotechnological production of this and other valuable semiochemicals in engineered microorganisms like yeast or bacteria. nih.gov
Advancements in Analytical Characterization Techniques
The primary technique for the identification and quantification of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). mdpi.comnist.gov Its mass spectrum exhibits characteristic fragmentation patterns for branched alkanes. nih.gov Future advancements should focus on enhancing detection sensitivity and resolving its various stereoisomers.
Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) offers superior resolving power and could be instrumental in separating this compound from complex environmental or biological matrices. Chiral chromatography is essential for separating the (3R,9R), (3S,9S), (3R,9S), and (3S,9R) stereoisomers, allowing for the determination of the specific isomeric composition of the naturally produced pheromone. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, provides definitive structural confirmation. nih.gov
Table 1: Physicochemical and Spectroscopic Data for this compound nist.govnih.gov
| Property/Identifier | Value |
| Molecular Formula | C₁₃H₂₈ |
| Molecular Weight | 184.36 g/mol |
| IUPAC Name | This compound |
| CAS Number | 17301-31-4 |
| Kovats Retention Index | 1238-1242 (Standard non-polar column) |
| GC-MS m/z Top Peak | 57 |
| GC-MS m/z 2nd Highest | 71 |
| GC-MS m/z 3rd Highest | 43 |
Comprehensive Understanding of Environmental Transport and Transformation
The environmental fate of this compound is largely unexplored. As a volatile organic compound (VOC) used by insects, its transport is primarily through the atmosphere. Future research should investigate its persistence in air, potential for long-range transport, and degradation pathways, such as photo-oxidation by hydroxyl radicals.
Its physicochemical properties suggest low water solubility and a high octanol-water partition coefficient (Kow), indicating a tendency to adsorb to organic matter in soil and sediment if deposited. cdc.govepa.gov Studies on its biodegradation in soil and aquatic environments are needed to assess its environmental persistence. Understanding these processes is critical for evaluating the ecological implications of its use in pest management strategies. Key parameters to investigate include its vapor pressure, Henry's Law constant, and soil adsorption coefficient (Koc). epa.gov
Expanding the Role of this compound in Fundamental Chemical Principles
This compound serves as an excellent model compound for studying fundamental principles in physical organic chemistry. Its chirality at two centers (C3 and C9) makes it a valuable substrate for investigating the influence of stereochemistry on physical properties such as boiling point, viscosity, and refractive index.
The molecule's flexible carbon chain and methyl branches influence its conformational landscape, which can be studied through a combination of computational modeling and experimental techniques like NMR spectroscopy. Understanding how these structural features dictate intermolecular interactions is fundamental to predicting the behavior of branched alkanes in various systems, from biological membranes to lubricant formulations.
Potential for Novel Applications in Chemical Ecology and Biomarker Research
The most immediate application of this compound research is in chemical ecology. Dimethyl-branched alkanes are known sex pheromone components for several species of agricultural pests, including leaf-miner moths. researchgate.netresearchgate.net A complete understanding of the active stereoisomer(s) and their synergistic or antagonistic effects with other compounds is essential for developing highly effective and species-specific lures for pest monitoring and mating disruption programs. nih.gov
Beyond insect communication, branched alkanes have been identified as volatile biomarkers in other biological systems. For instance, related dimethylalkanes have been detected in studies of fungal metabolites and plant volatiles, suggesting broader ecological roles. nih.govtum.de Further investigation could reveal its potential as a biomarker for specific plant-pathogen interactions or even in medical diagnostics, where VOCs in breath or tissues can indicate disease states. nih.gov
Integration of Theoretical and Experimental Methodologies for Holistic Understanding
A holistic understanding of this compound can be achieved by integrating computational chemistry with experimental work. Quantum mechanical calculations, such as Density Functional Theory (DFT), can predict spectroscopic data (NMR, IR) to aid in structural elucidation and can be used to model reaction pathways for its synthesis or degradation.
Molecular dynamics simulations can model the behavior of this compound at interfaces, its transport through different media, and, most importantly, its interaction with insect olfactory receptors. These theoretical models can generate hypotheses that are then tested experimentally, creating a synergistic cycle of inquiry. For example, docking studies could predict which stereoisomer binds most effectively to a receptor protein, guiding the synthetic efforts toward the most biologically active compound.
Q & A
Basic Research Design: How can I design an experiment to synthesize and characterize 3,9-dimethylundecane in the laboratory?
Methodological Answer:
Synthesis of this compound requires isomer-specific alkylation strategies. A plausible route involves catalytic hydrogenation of pre-functionalized alkene precursors or selective methylation of undecane derivatives using organometallic reagents. Characterization should include GC-MS to confirm molecular weight (184.36 g/mol, C₁₃H₂₈) and NMR spectroscopy (¹H and ¹³C) to verify branching positions (3,9-dimethyl groups). For purity assessment, use boiling point (estimated 220–230°C based on isomer data) and refractive index (≈1.423, similar to 2,4-dimethylundecane) .
Advanced Analytical Techniques: What advanced spectroscopic methods resolve contradictions in isomer-specific data for branched alkanes like this compound?
Methodological Answer:
Isomer differentiation often fails with conventional GC-MS due to similar fragmentation patterns. Use high-resolution mass spectrometry (HRMS) combined with collision-induced dissociation (CID) to distinguish positional isomers. For structural confirmation, 2D NMR techniques (e.g., HSQC, HMBC) can map carbon-proton correlations, resolving ambiguities in methyl group placement. Cross-reference with computational methods like density functional theory (DFT) to predict spectroscopic profiles .
Safety and Handling: What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
While specific toxicological data for this compound is limited, adopt precautions for analogous alkanes:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation (no OSHA exposure limits exist; apply ALARA principles).
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.
Chronic exposure risks are unstudied; implement regular medical monitoring for neurotoxic or respiratory symptoms .
Data Interpretation: How do I address discrepancies in physicochemical properties between this compound and its isomers?
Methodological Answer:
Branching position significantly affects properties. For example:
| Isomer | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|
| This compound | ~225 (estimated) | ~0.76 (predicted) |
| 2,4-Dimethylundecane | 220.3 | 0.78 |
| 4,6-Dimethylundecane | 220–225 | 0.77 |
| Use quantitative structure-property relationship (QSPR) models to predict deviations. Experimental validation via differential scanning calorimetry (DSC) and vapor pressure osmometry is recommended . |
Environmental Behavior: What methodologies assess the environmental persistence of this compound in soil systems?
Methodological Answer:
Design microcosm experiments to study biodegradation:
- Soil Columns : Spike soil with this compound and monitor degradation via headspace GC or LC-MS/MS .
- Microbial Analysis : Use 16S rRNA sequencing to identify degradative microbes (e.g., Pseudomonas spp., known for alkane metabolism).
Compare with data for 2,3-dimethylundecane, which exhibits moderate persistence in soil (t₁/₂ ≈ 30–60 days) .
Biological Interactions: How can I investigate the role of this compound in biological systems, such as insect communication?
Methodological Answer:
Inspired by termite CHC studies:
- Extraction : Use hexane washes to isolate cuticular hydrocarbons (CHCs) from insect exoskeletons.
- Behavioral Assays : Test synthetic this compound in Y-maze olfactometers to assess attraction/repulsion.
- Electroantennography (EAG) : Measure antennal responses to confirm receptor activation.
Reference studies on 3,6-dimethylundecane, a termite recognition pheromone .
Advanced Synthesis Challenges: What catalytic systems improve regioselectivity in synthesizing this compound over other isomers?
Methodological Answer:
Optimize zeolite catalysts (e.g., H-ZSM-5) for shape-selective alkylation, leveraging pore size to favor 3,9 branching. Alternatively, employ enzymatic catalysis (e.g., cytochrome P450 mutants) for stereochemical control. Monitor reaction progress with in-situ FTIR to track intermediate formation .
Data Gaps and Future Research: What unresolved questions exist about this compound’s thermodynamic properties?
Methodological Answer:
Key gaps include:
- Critical Constants : Experimental determination of Tc, Pc, and Vc.
- Phase Behavior : Binary mixture studies with common solvents (e.g., hexane, ethanol).
Propose molecular dynamics simulations to predict vapor-liquid equilibria and validate with static vapor pressure measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
